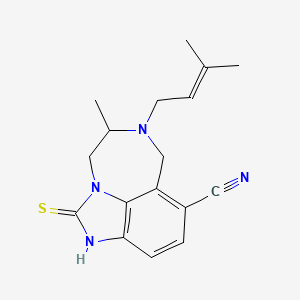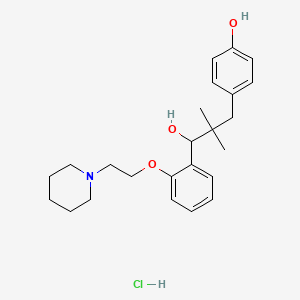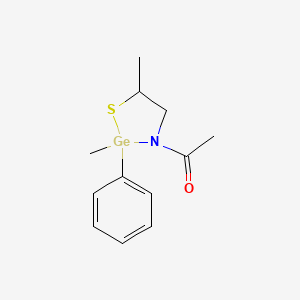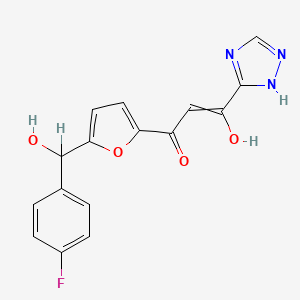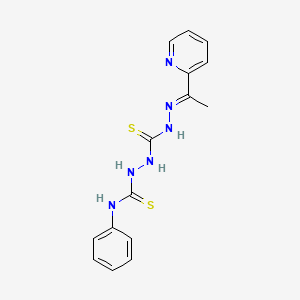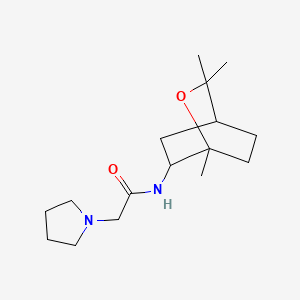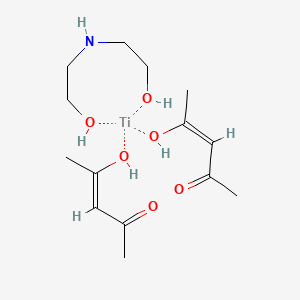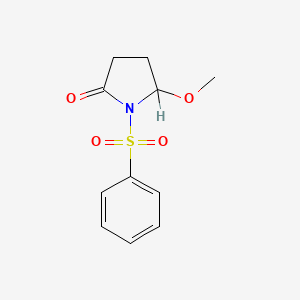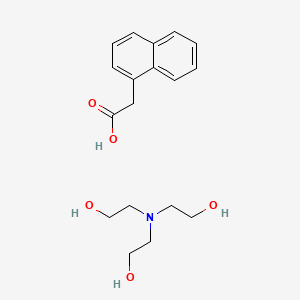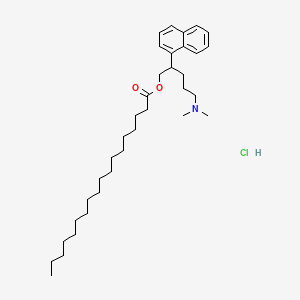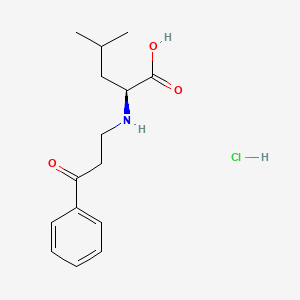
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride is a chemical compound with a molecular formula of C15H22ClNO3 It is a derivative of L-leucine, an essential amino acid, and features a phenylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride typically involves the reaction of L-leucine with 3-oxo-3-phenylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylpropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted phenylpropyl derivatives, and various oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Oxo-3-phenylpropyl)glycine: Similar in structure but with glycine instead of leucine.
N-(3-Oxo-3-phenylpropyl)-L-phenylalanine: Features phenylalanine instead of leucine.
Ethyl 3-oxo-3-phenylpropanoate: An ester derivative with similar functional groups.
Uniqueness
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride is unique due to its specific combination of the leucine backbone with the phenylpropyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
92514-98-2 |
|---|---|
Molecular Formula |
C15H22ClNO3 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(3-oxo-3-phenylpropyl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-11(2)10-13(15(18)19)16-9-8-14(17)12-6-4-3-5-7-12;/h3-7,11,13,16H,8-10H2,1-2H3,(H,18,19);1H/t13-;/m0./s1 |
InChI Key |
DEZSFAAYOGVWCD-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1.Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


